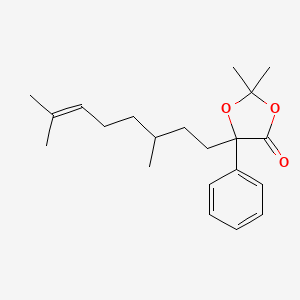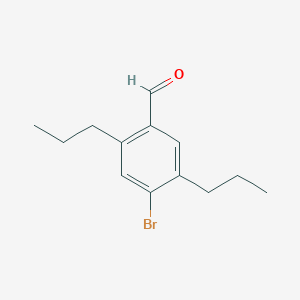
Benzaldehyde, 4-bromo-2,5-dipropyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzaldehyde, 4-bromo-2,5-dipropyl- is an organic compound that belongs to the class of aromatic aldehydes. This compound is characterized by the presence of a benzene ring substituted with a bromine atom and two propyl groups at the 2 and 5 positions, along with an aldehyde functional group at the 1 position. The molecular formula of this compound is C13H17BrO, and it is known for its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-bromo-2,5-dipropyl- can be achieved through several synthetic routes. One common method involves the bromination of 2,5-dipropylbenzaldehyde using bromine in the presence of a suitable catalyst. The reaction is typically carried out under controlled conditions to ensure selective bromination at the 4-position.
Another approach involves the use of Grignard reagents. In this method, 2,5-dipropylbenzaldehyde is first converted to its corresponding Grignard reagent by reacting with magnesium in anhydrous ether. The resulting Grignard reagent is then treated with bromine to introduce the bromine atom at the 4-position.
Industrial Production Methods
Industrial production of Benzaldehyde, 4-bromo-2,5-dipropyl- often involves large-scale bromination reactions. The process typically includes the use of bromine or bromine-containing compounds as the brominating agent, along with appropriate catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
化学反应分析
Types of Reactions
Benzaldehyde, 4-bromo-2,5-dipropyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: 4-bromo-2,5-dipropylbenzoic acid.
Reduction: 4-bromo-2,5-dipropylbenzyl alcohol.
Substitution: 4-substituted-2,5-dipropylbenzaldehyde derivatives.
科学研究应用
Benzaldehyde, 4-bromo-2,5-dipropyl- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用机制
The mechanism of action of Benzaldehyde, 4-bromo-2,5-dipropyl- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of Schiff bases or other adducts. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
4-Bromobenzaldehyde: Similar structure but lacks the propyl groups, resulting in different reactivity and properties.
2,5-Dipropylbenzaldehyde: Lacks the bromine atom, affecting its chemical behavior and applications.
4-Bromo-2,5-dimethoxybenzaldehyde: Contains methoxy groups instead of propyl groups, leading to different electronic and steric effects.
Uniqueness
Benzaldehyde, 4-bromo-2,5-dipropyl- is unique due to the presence of both bromine and propyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
属性
CAS 编号 |
782236-42-4 |
|---|---|
分子式 |
C13H17BrO |
分子量 |
269.18 g/mol |
IUPAC 名称 |
4-bromo-2,5-dipropylbenzaldehyde |
InChI |
InChI=1S/C13H17BrO/c1-3-5-10-8-13(14)11(6-4-2)7-12(10)9-15/h7-9H,3-6H2,1-2H3 |
InChI 键 |
MLGJKXOPEWHAML-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=C(C=C1Br)CCC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


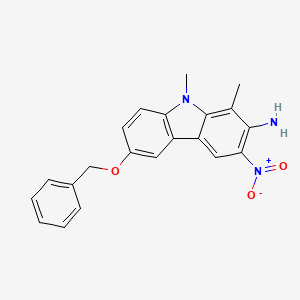

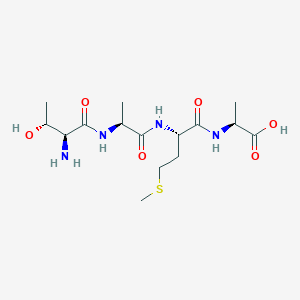
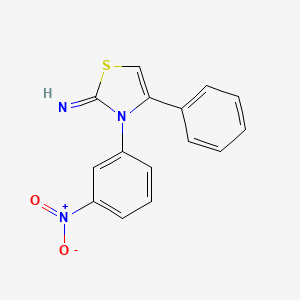
![3-[2-(1,3-Thiazol-5-yl)hydrazinylidene]-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14208735.png)

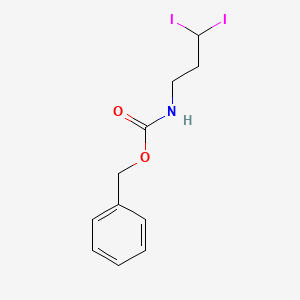


![N-[4-(Cyclohepta-2,4-dien-1-YL)butylidene]hydroxylamine](/img/structure/B14208779.png)
![1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14208797.png)
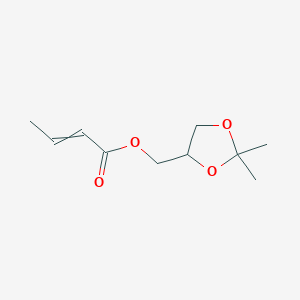
![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidin-2-amine](/img/structure/B14208811.png)
